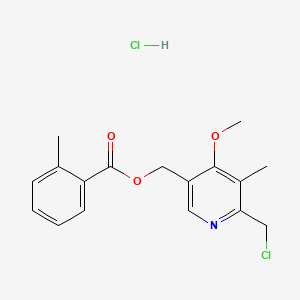

6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride is systematically named as [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate hydrochloride under IUPAC guidelines. This nomenclature reflects its core pyridine ring substituted at positions 3, 4, 5, and 6:

- Position 3 : Methanol group esterified with o-toluic acid (2-methylbenzoate).

- Position 4 : Methoxy (-OCH₃).

- Position 5 : Methyl (-CH₃).

- Position 6 : Chloromethyl (-CH₂Cl).

The molecular formula is C₁₇H₁₉Cl₂NO₃ , with a molecular weight of 356.24 g/mol . The hydrochloride salt adds one equivalent of HCl, contributing to the overall stoichiometry. Key functional groups include:

- Pyridine ring (aromatic heterocycle).

- Ester linkage (between pyridylmethanol and o-toluate).

- Electronegative substituents (Cl, OCH₃).

Table 1: Molecular Formula Breakdown

| Component | Count |

|---|---|

| Carbon (C) | 17 |

| Hydrogen (H) | 19 |

| Chlorine (Cl) | 2 |

| Nitrogen (N) | 1 |

| Oxygen (O) | 3 |

Crystallographic Data and Conformational Isomerism

While crystallographic data for this specific compound are absent in the provided sources, structural analogs offer insights. Pyridine derivatives with similar substituents often crystallize in monoclinic or triclinic systems due to asymmetric substitution patterns. For example, silver(I)-pyridyl complexes exhibit coordination geometries influenced by substituent steric effects.

The chloromethyl group at position 6 introduces steric hindrance, potentially favoring axial conformations of the pyridine ring. The ester group’s orientation relative to the ring may adopt syn or anti configurations, affecting intermolecular interactions. In related compounds, such as 3,5-dimethyl-4-methoxy-2-pyridinemethanol, hydrogen bonding between hydroxyl and methoxy groups stabilizes specific conformers.

Substituent Effects on Pyridine Ring Electronic Configuration

Substituents significantly alter the pyridine ring’s electron density:

- Methoxy (-OCH₃) : Electron-donating via resonance (+M effect), decreasing ring electrophilicity. Hammett σₚ value: -0.268 .

- Chloromethyl (-CH₂Cl) : Electron-withdrawing via inductive effect (-I), increasing ring electrophilicity. σₚ for Cl: +0.227 .

- Methyl (-CH₃) : Weak electron-donating (+I), slightly deactivating the ring.

These competing effects create regions of electron-rich (positions 3 and 4) and electron-deficient (positions 5 and 6) character, influencing reactivity. For instance, nucleophilic attack is favored at position 6 due to the chloromethyl group’s electron withdrawal, while electrophilic substitution occurs preferentially at position 3 near the electron-donating methoxy group.

Table 2: Hammett Substituent Constants (σₚ)

| Substituent | σₚ |

|---|---|

| -OCH₃ | -0.268 |

| -CH₂Cl | +0.227 |

| -CH₃ | -0.170 |

Comparative Structural Analysis with Related Pyridylmethanol Derivatives

Compared to analogs like 3,5-dimethyl-4-methoxy-2-pyridinemethanol (C₉H₁₃NO₂), key differences include:

- Chloromethyl vs. Hydroxymethyl : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions absent in hydroxylated derivatives.

- Esterification : The o-toluate ester increases lipophilicity, altering solubility (e.g., soluble in chloroform and methanol).

- Steric Effects : Bulkier substituents at positions 3 and 6 reduce rotational freedom, potentially limiting conformational diversity.

In contrast, 2-(((5-hydroxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one shares a pyridine core but incorporates a sulfinyl group, enabling redox activity absent in the title compound.

Table 3: Structural Comparison

Properties

IUPAC Name |

[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3.ClH/c1-11-6-4-5-7-14(11)17(20)22-10-13-9-19-15(8-18)12(2)16(13)21-3;/h4-7,9H,8,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOALDKYNIWOTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675758 | |

| Record name | [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215661-49-6 | |

| Record name | [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Triphosgene-Mediated Chloromethylation

The most widely documented method involves the chloromethylation of a pyridine precursor using triphosgene (BTC). This approach, adapted from a patented protocol for analogous compounds, begins with 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine dissolved in toluene. A 40–50% triphosgene solution in toluene is added dropwise at 0–10°C, followed by methanol quenching to neutralize excess reagent. The reaction mixture is then subjected to reduced-pressure distillation to remove acidic byproducts, yielding the target compound with >96% purity and 97.5% yield.

Key Advantages :

Alternative Methods Using Thionyl Chloride

Earlier methods employed thionyl chloride (SOCl₂) in halogenated solvents (e.g., dichloromethane). However, these approaches often resulted in lower yields (86–92.7%) due to methoxy group demethylation, forming phenolic impurities. For example, refluxing the hydroxymethyl precursor with SOCl₂ in chloroform required post-reaction solvent swaps (e.g., acetone or ether) to isolate the product, complicating purification.

Reaction Mechanism and Kinetic Insights

The chlorination proceeds via a two-step nucleophilic substitution mechanism:

-

Activation : Triphosgene reacts with the hydroxyl group of the pyridine precursor, forming a chloroformate intermediate.

-

Displacement : The intermediate undergoes nucleophilic attack by chloride, releasing CO₂ and yielding the chloromethyl product.

Critical Parameters :

-

Temperature : Maintaining 0–10°C prevents exothermic side reactions.

-

Stoichiometry : A 1:0.35–0.37 molar ratio of precursor to triphosgene ensures complete conversion.

Process Optimization and Industrial Scaling

Solvent Selection

Toluene is preferred over halogenated solvents due to its low polarity, which stabilizes the intermediate and simplifies post-reaction handling. Methanol is added post-reaction to quench residual triphosgene, forming volatile methyl chloroformate.

Purification Strategies

Centrifugation and vacuum drying are employed to isolate the hydrochloride salt, avoiding column chromatography and reducing production costs.

Analytical Characterization

HPLC Monitoring : Reaction progress is tracked using reverse-phase HPLC, with a C18 column and UV detection at 254 nm. The product elutes at 8.2 min, distinct from impurities (e.g., demethylated byproducts at 10.5 min).

Spectroscopic Data :

-

¹H NMR (400 MHz, D₂O): δ 2.38 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 4.72 (s, 2H, CH₂Cl).

-

MS (ESI+) : m/z 316.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₈ClNO₃·HCl.

Comparative Analysis of Methods

Chemical Reactions Analysis

6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Esterification and Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of compounds similar to 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride exhibit antiviral properties. For instance, studies have shown that certain related compounds can inhibit viral replication, particularly against Herpes Simplex Virus and Hepatitis C Virus. In vitro studies demonstrated IC50 values ranging from 4.5 to 6.6 μg/100 μl against HSV-1, indicating significant efficacy in viral inhibition .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro tests have shown effectiveness against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. For example, a study reported that the compound exhibited a zone of inhibition (ZOI) of 22 mm against Escherichia coli with a minimum inhibitory concentration (MIC) of 12.5 µg/mL .

Antioxidant Activity

Antioxidant properties are another area of interest for this compound. It has been evaluated using the DPPH assay for its radical scavenging ability. The results indicated that certain concentrations of the compound effectively scavenged free radicals, showcasing potential therapeutic benefits in oxidative stress-related conditions .

Drug Development

This compound serves as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents, contributing to drug discovery efforts aimed at developing new therapeutic options for chronic diseases.

Case Study 1: Antiviral Efficacy

A study conducted on related pyridine derivatives found that compounds similar to this compound demonstrated significant antiviral activity against HSV-1 in Vero cells. The research highlighted the structure-activity relationship (SAR) that underpins the antiviral efficacy, emphasizing modifications to the pyridine ring that enhance activity .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of synthesized derivatives, several compounds were tested against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that modifications to the chloromethyl group significantly affected antimicrobial potency, with some derivatives achieving MIC values as low as 12 µg/mL against resistant strains .

Case Study 3: Antioxidant Potential

Research exploring the antioxidant capabilities of this compound revealed promising results in scavenging DPPH radicals. The study quantified the IC50 values and compared them with standard antioxidants like ascorbic acid, demonstrating that certain derivatives possess comparable or superior antioxidant activity .

Mechanism of Action

The mechanism of action of 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride involves its role as an intermediate in the synthesis of Omeprazole metabolites. Omeprazole is a proton pump inhibitor that reduces stomach acid production by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells . The molecular targets and pathways involved include the inhibition of the proton pump, leading to decreased acid secretion and relief from acid-related disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its uniqueness, this compound is compared with three analogs from the same chemical registry (), focusing on structural features, physicochemical properties, and inferred bioactivities.

Structural and Functional Group Analysis

Table 1: Structural Comparison

| Compound (CAS) | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride (1215661-49-6) | Pyridine | Chloromethyl, methoxy, methyl, o-toluate | 386.27 |

| 3-Chloro-N-(2,5-dimethylphenyl)benzamide (196700-87-5) | Benzene | Chloro, dimethylphenyl, benzamide | 289.78 |

| 2-(Methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide Hydrochloride (1052541-17-9) | Acetamide | Trifluoromethoxy, methylamino | 318.75 |

Key Observations :

- Core Structure : The pyridine ring in the target compound contrasts with the benzene (benzamide) and acetamide cores of analogs. Pyridine’s inherent basicity may enhance interactions with biological targets compared to neutral aromatic systems.

- Functional Groups: The chloromethyl group (target compound) is more reactive than the chloro substituent in the benzamide analog.

Physicochemical and Bioactive Properties

Table 2: Property Comparison

| Compound (CAS) | Solubility | Lipophilicity (LogP) | Inferred Bioactivity |

|---|---|---|---|

| This compound | High (hydrochloride salt) | Moderate (~2.5) | Alkylating agent, antimicrobial |

| 3-Chloro-N-(2,5-dimethylphenyl)benzamide | Moderate (amide) | High (~3.8) | Enzyme inhibition (e.g., proteases) |

| 2-(Methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide Hydrochloride | High (salt) | Low (~1.2) | CNS modulation, antifungal |

Key Observations :

- Solubility : Hydrochloride salts (target compound and acetamide analog) improve aqueous solubility, critical for drug delivery.

- Lipophilicity : The o-toluate ester in the target compound balances solubility and membrane penetration, whereas the benzamide’s high LogP suggests stronger lipid affinity.

- Bioactivity : The chloromethyl group may enable alkylation of biomolecules (e.g., DNA or proteins), akin to chemotherapeutic agents. The acetamide analog’s trifluoromethoxy group is associated with antifungal and neuroactive properties .

Lumping Strategy and Reactivity

As per , compounds with similar substituents (e.g., chloro, methyl) may undergo analogous reactions. However, the pyridine core in the target compound introduces distinct reactivity:

- Pyridine vs. Benzene : Pyridine’s nitrogen enables hydrogen bonding and coordination with metal ions, unlike benzene derivatives.

- Hydrolysis : The o-toluate ester is prone to hydrolysis under basic conditions, whereas amide bonds (in analogs) are more stable .

Biological Activity

6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

- Molecular Formula: C₁₇H₁₉Cl₂NO₃

- Molecular Weight: 356.24 g/mol

- CAS Number: 1215661-49-6

- Purity: >95% .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of antimicrobial and anticancer properties. The compound exhibits a range of activities against various microbial strains and cancer cell lines.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of compounds similar to or derived from this compound. For instance, research has shown that derivatives demonstrate significant inhibitory effects against Gram-positive and Gram-negative bacteria:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8–16 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Streptococcus agalactiae | 4 µg/mL |

These results indicate that the compound can be as effective as standard antibiotics like Penicillin and Erythromycin .

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. The MTT assay method was employed to assess cell viability:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Moderate cytotoxicity |

| MCF7 (Breast Cancer) | 15.0 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 20.0 | Low cytotoxicity |

The findings suggest that while the compound exhibits some cytotoxic properties, it is essential to further explore its selectivity and mechanism of action .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Dişli et al. evaluated various pyridine derivatives for their antimicrobial properties. Among them, compounds structurally related to this compound were tested against clinical isolates of S. epidermidis. The results indicated that certain derivatives had MIC values as low as 2 µg/mL against resistant strains, showcasing their potential as therapeutic agents . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxicity of similar pyridine derivatives against human cancer cell lines. The study highlighted that while some compounds exhibited significant cytotoxic effects, they also maintained a degree of selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Q & A

Q. How can I optimize the synthesis of 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride?

- Methodological Answer : Begin with the core chlorination step using thionyl chloride (SOCl₂) in a mixed solvent system (toluene:water = 9:1 v/v) at 35°C under nitrogen. Monitor reaction progress via TLC or HPLC to determine optimal reaction time. Adjust solvent ratios to balance reactivity and solubility. Post-reaction, remove excess SOCl₂ by vacuum distillation and re-dilute with toluene to isolate intermediates. For final esterification, use o-toluic acid in anhydrous conditions with DCC/DMAP coupling agents. Purify via recrystallization from ethyl acetate/hexane .

Q. What analytical methods are recommended for impurity profiling?

- Methodological Answer : Use reversed-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities. Compare retention times against reference standards such as methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate hydrochloride (Impurity E) and related byproducts. For structural confirmation, employ high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to resolve chloromethyl and methoxy group signals. Spiking experiments with known impurities can validate specificity .

Q. What handling precautions are advised for this compound?

- Methodological Answer : While no specific GHS hazards are documented, standard laboratory protocols for hydrochlorides apply. Use nitrile gloves, fume hoods for weighing, and anhydrous storage (desiccator, <25°C). Avoid prolonged exposure to light due to potential photodegradation of the pyridine ring. Monitor for hygroscopicity by Karl Fischer titration during long-term storage .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthesis yields?

- Methodological Answer : Conflicting yields often arise from competing chlorination pathways. Conduct kinetic studies (e.g., in situ IR monitoring) to track intermediates like 5-chloromethyl-2-methylpyridine. Compare solvent effects (e.g., toluene vs. DCM) on nucleophilic substitution rates. Use deuterated solvents (D₂O) to probe proton transfer steps. Computational DFT modeling (B3LYP/6-31G*) can identify transition states and regioselectivity drivers .

Q. What strategies stabilize the compound under varying pH and temperature?

- Methodological Answer : Perform accelerated stability studies:

- pH Stability : Dissolve in buffered solutions (pH 1–10) and monitor degradation via HPLC at 25°C/40°C. Acidic conditions (pH <3) may hydrolyze the ester bond; use Arrhenius plots to extrapolate shelf life.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds. Lyophilization improves thermal resilience in solid form.

- Light Sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines quantifies photodegradation products .

Q. How can computational modeling predict reactivity in novel derivatives?

- Methodological Answer : Build a QSAR model using descriptors like Hammett σ values for substituents (e.g., methoxy vs. ethoxy). Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzyme active sites). For regioselectivity, calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring. Validate predictions with synthetic trials of halogenated analogs .

Data Contradiction Analysis

Q. Why do different studies report conflicting impurity profiles?

- Methodological Answer : Variations in starting material purity (e.g., residual moisture in thionyl chloride) or workup methods (e.g., incomplete distillation) generate divergent impurities. Standardize raw material QC (e.g., Karl Fischer for solvents) and adopt orthogonal purification (e.g., preparative HPLC post-crystallization). Cross-validate impurity identities using NMR spiking and HRMS isotopic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.